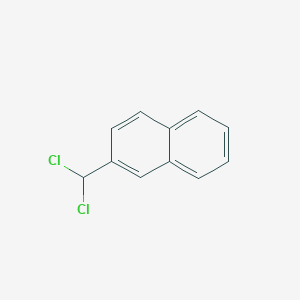
2-(Dichloromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dichloromethyl)naphthalene is an organic compound with the molecular formula C11H7Cl3 It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a dichloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)naphthalene typically involves the chlorination of 2-methylnaphthalene. The process includes the following steps:
Chlorination: 2-Methylnaphthalene is treated with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Dichloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Common Reagents and Conditions:
Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) are used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Products include various substituted naphthalenes.
Oxidation: Major products are naphthoquinones.
Reduction: The primary product is 2-methylnaphthalene.
Aplicaciones Científicas De Investigación
2-(Dichloromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Dichloromethyl)naphthalene involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
2-(Chloromethyl)naphthalene: Similar in structure but with one less chlorine atom.
1-(Dichloromethyl)naphthalene: The dichloromethyl group is attached at a different position on the naphthalene ring.
2-Methylnaphthalene: The precursor compound used in the synthesis of 2-(Dichloromethyl)naphthalene.
Uniqueness: this compound is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Propiedades
Fórmula molecular |
C11H8Cl2 |
|---|---|
Peso molecular |
211.08 g/mol |
Nombre IUPAC |
2-(dichloromethyl)naphthalene |
InChI |
InChI=1S/C11H8Cl2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H |
Clave InChI |
ZGLSARJGRFRDFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




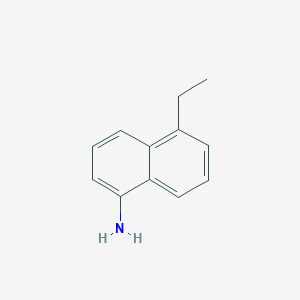
![2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13693260.png)
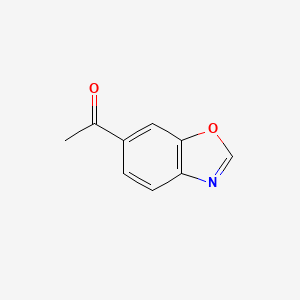
![Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13693276.png)
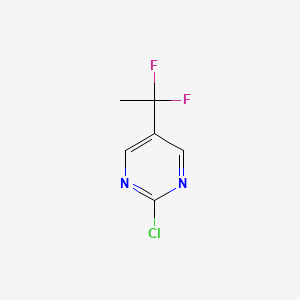
sulfane](/img/structure/B13693284.png)

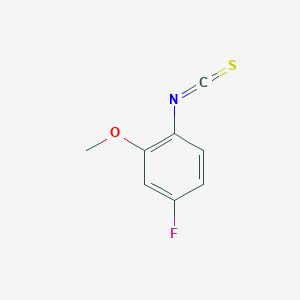
![Methyl (R)-2-Methyl-3-[(methylsulfonyl)oxy]propanoate](/img/structure/B13693295.png)
![Bicyclo[2.2.2]octane-2,5-dicarboxylic Acid](/img/structure/B13693305.png)
![Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate](/img/structure/B13693310.png)

